1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate
Description
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate is a synthetic organic compound that belongs to the class of azetidines and thiazoles. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, a methyl group at the 4-position, and an azetidine ring attached to an acetate group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-4-3-5-11-12(8)14-13(18-11)15-6-10(7-15)17-9(2)16/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNLITWIGNKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the benzothiazole ring through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by the reaction of an appropriate amine with an epoxide under acidic conditions.
Acetylation: The final step involves the acetylation of the azetidine ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated benzothiazoles and substituted azetidines.
Scientific Research Applications
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The acetate group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate can be compared with other similar compounds such as:
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and biological activities.
Azetidine derivatives: These compounds contain the azetidine ring and may have different functional groups attached, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a unique structure comprising a thiazole ring fused with a benzene ring, an azetidine ring, and an acetate group. Its molecular formula is with a molecular weight of approximately 357.4 g/mol.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving α-haloketones and thiourea under basic conditions.
- Methyl Group Introduction : A methyl group is introduced at the 4-position of the benzothiazole via Friedel-Crafts alkylation.
- Azetidine Ring Formation : The azetidine ring is constructed from an appropriate amine reacting with an epoxide.
- Acetylation : The final step involves acetylating the azetidine using acetic anhydride in the presence of a base.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
The proposed mechanism of action involves the inhibition of specific enzymes related to inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses and tumor growth.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : The compound showed a zone of inhibition greater than standard antibiotics, indicating superior antimicrobial properties.
- Anticancer Research :
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant inhibition |
| Antimicrobial | Escherichia coli | Disc diffusion | Superior to standard antibiotics |
| Anticancer | MCF-7 (breast cancer) | MTT assay | Dose-dependent cytotoxicity |
Q & A
Q. What are the established synthetic routes for 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-methylbenzo[d]thiazole-2-amine with an azetidinone precursor under acidic conditions (e.g., HCl catalysis) to form the azetidine-thiazole core.
- Step 2: Acetylation of the azetidin-3-ol intermediate using acetic anhydride in dichloromethane at 0–5°C to minimize side reactions.
- Optimization: Reaction yields (60–75%) depend on stoichiometric ratios (1:1.2 for thiazole:azetidinone), solvent polarity (DMF enhances nucleophilicity), and temperature control (80–100°C for reflux stability) .
Q. What analytical techniques are essential for characterizing this compound's structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Identify azetidine ring protons (δ 4.1–4.5 ppm for CH₂OAc) and benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm).
- HRMS: Confirm molecular mass ([M+H]+ expected at m/z 307.0841) with <2 ppm error.
- HPLC: Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) isocratic elution (retention time ~8.2 min) .
Q. What purification strategies address polar byproducts in the final synthesis stage?
Methodological Answer:
- Chromatography: Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate non-polar impurities.
- Recrystallization: Ethanol/water (4:1) yields crystals with >95% purity.
- Centrifugal Partition Chromatography (CPC): Effective for polar byproducts (e.g., hydrolyzed acetate derivatives), improving recovery by 25% .
Advanced Research Questions
Q. How can computational chemistry optimize the compound's synthetic pathway?
Methodological Answer:
- Transition State Modeling: Apply density functional theory (DFT, B3LYP/6-31G*) to model azetidine ring closure energetics.
- Reaction Path Search: Use ICReDD’s quantum chemical calculations to predict optimal catalysts (e.g., ZnCl₂) and solvent systems (e.g., DMF vs. THF), reducing experimental iterations by 40% .
- Machine Learning: Train models on existing thiazole-azetidine reaction datasets to predict regioselectivity in substitution reactions.
Q. How to resolve discrepancies in biological activity data between in vitro and cell-based assays?
Methodological Answer:
- Metabolic Stability Testing: Incubate the compound in PBS (pH 7.4, 37°C) and analyze hydrolysis kinetics via LC-MS. If acetate cleavage occurs within 2 hours, modify the assay with esterase inhibitors (e.g., 1 mM PMSF).
- Membrane Permeability: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) suggests prodrug design adjustments .
Q. What crystallographic challenges arise in determining this compound's 3D structure?
Methodological Answer:
- Diffraction Limitations: Flexible azetidine-acetate linkages cause weak diffraction. Mitigate with low-temperature data collection (100 K) and high-intensity synchrotron radiation.
- Refinement: Apply SHELXT with anisotropic displacement parameters for oxygen atoms. TLS (Translation-Libration-Screw) models resolve thermal motion artifacts in the benzo[d]thiazole ring .
Q. How to design structure-activity relationship (SAR) studies for derivatives with enhanced bioactivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituents at the 4-methyl position (e.g., Cl, NO₂) to evaluate electronic effects.
- Azetidine Ring Expansion: Replace azetidine with pyrrolidine to assess ring size impact on target binding.
- Biological Testing: Use enzyme inhibition assays (IC₅₀) and molecular docking (AutoDock Vina) to correlate substituent effects with activity trends .
Data Analysis and Contradiction Resolution
Q. How to address conflicting NMR data between theoretical predictions and experimental results?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR (VT-NMR) to detect conformational exchange broadening (e.g., azetidine ring puckering).
- DFT Simulations: Compare computed chemical shifts (GIAO method) with experimental data to identify misassignments.
- 2D NMR: Employ HSQC and HMBC to resolve overlapping signals in aromatic regions .
Q. What statistical methods are suitable for analyzing dose-response variability in preclinical studies?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
- Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Meta-Analysis: Pool data from multiple assays using random-effects models to quantify heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
